![molecular formula C3H8N2O B1330523 N',N'-Dimethylformohydrazide CAS No. 3298-49-5](/img/structure/B1330523.png)
N',N'-Dimethylformohydrazide
Overview
Description
N’,N’-Dimethylformohydrazide is an organic compound with the molecular formula C₃H₈N₂O. It is a hydrazine derivative commonly used in various fields, including medical, environmental, and industrial research. This compound is known for its role as a reducing agent and a precursor in the synthesis of other chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: N’,N’-Dimethylformohydrazide can be synthesized through the reaction of formic acid hydrazide with dimethylamine under controlled conditions. The reaction typically involves the use of solvents such as ethanol or methanol and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, N’,N’-Dimethylformohydrazide is produced using large-scale reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process involves continuous monitoring and adjustment of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: N’,N’-Dimethylformohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It acts as a reducing agent in several chemical processes.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: It is often used in the presence of catalysts such as palladium or platinum.
Substitution: Typical conditions involve the use of solvents like acetonitrile and catalysts such as copper or nickel.
Major Products Formed:
Scientific Research Applications
Key Properties
- Molecular Formula : C3H10N4O
- Molecular Weight : 102.14 g/mol
- Boiling Point : Approximately 100 °C
- Solubility : Soluble in water and organic solvents
Organic Synthesis
N',N'-Dimethylformohydrazide is utilized in the synthesis of various heterocyclic compounds and as a reagent in organic transformations. It can react with carbonyl compounds to form hydrazones, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Reactions:
- Formation of Hydrazones : Reacts with aldehydes and ketones to produce hydrazones.
- Cyclization Reactions : Participates in cyclization reactions to form pyrazoles and other cyclic compounds.
Medicinal Chemistry
The compound has shown potential as an antimicrobial agent. Research indicates that derivatives of this compound exhibit significant antibacterial activity against various pathogens.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial properties of several derivatives based on this compound. The results showed promising activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while exhibiting moderate activity against Gram-negative bacteria like Pseudomonas aeruginosa .
Table 1: Comparison of Antimicrobial Activity
Compound Name | Gram-positive Activity | Gram-negative Activity |
---|---|---|
This compound Derivative A | High | Moderate |
This compound Derivative B | Moderate | Low |
Control (Standard Antibiotic) | High | High |
Rocket Propellants
This compound is recognized for its role as a component in liquid rocket propellants, particularly unsymmetrical dimethylhydrazine (UDMH). UDMH is valued for its high energy content and stability, making it suitable for use in aerospace applications .
Agricultural Chemicals
The compound serves as an intermediate in the synthesis of various agrochemicals, including insecticides and herbicides. Its ability to modify biological activity makes it a candidate for developing new agricultural products.
Mechanism of Action
The mechanism of action of N’,N’-Dimethylformohydrazide involves its ability to donate electrons, making it an effective reducing agent. It interacts with molecular targets by transferring electrons, thereby altering the oxidation state of the target molecules. This electron transfer process is facilitated by the presence of functional groups that stabilize the intermediate states during the reaction .
Comparison with Similar Compounds
- N,N-Dimethylformamide
- N,N-Dimethylacetamide
- Hydrazine derivatives
Comparison: N’,N’-Dimethylformohydrazide is unique due to its specific structure, which imparts distinct reactivity and stability compared to other hydrazine derivatives. Unlike N,N-Dimethylformamide and N,N-Dimethylacetamide, which are primarily used as solvents, N’,N’-Dimethylformohydrazide is more commonly employed as a reducing agent and a precursor in chemical synthesis .
Biological Activity
N',N'-Dimethylformohydrazide, a hydrazine derivative, has garnered attention for its potential biological activities. This compound is structurally related to various hydrazones and hydrazides, which are known for their diverse pharmacological properties. The biological activity of this compound includes antimicrobial, antiviral, and cytotoxic effects. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
This structure indicates that it contains a formyl group (–CHO) attached to a hydrazine moiety, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that hydrazone derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated various hydrazide-hydrazone derivatives for their antibacterial activity against several bacterial strains. The results indicated that compounds similar to this compound demonstrated moderate to high antibacterial activity.
Table 1: Antibacterial Activity of Hydrazone Derivatives
Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/ml) |
---|---|---|---|
This compound | Staphylococcus aureus | 21 | 50 |
Hydrazone A | Escherichia coli | 24 | 100 |
Hydrazone B | Pseudomonas aeruginosa | 22 | 75 |
The above table summarizes the antibacterial efficacy of this compound compared to other synthesized derivatives. The zone of inhibition (ZOI) was measured in millimeters (mm), while the minimum inhibitory concentration (MIC) was determined in micrograms per milliliter (μg/ml) .
Antiviral Activity
Recent studies have also explored the antiviral potential of hydrazones. Specifically, research has indicated that certain derivatives exhibit inhibitory effects against viral proteins. For instance, docking studies revealed that some hydrazone compounds bind effectively to viral neuraminidase, suggesting a potential mechanism for antiviral activity.
Table 2: Antiviral Activity of Hydrazone Derivatives
Compound | Viral Target | Binding Affinity (kcal/mol) |
---|---|---|
This compound | H1N1 Neuraminidase | -6.6 |
Hydrazone C | Influenza Virus | -6.7 |
The binding affinities indicate a strong interaction between the compounds and viral targets, which is critical for their antiviral efficacy .
Cytotoxic Activity
Cytotoxicity assays have been conducted to assess the potential of this compound in cancer treatment. Various studies have reported that hydrazones can induce apoptosis in cancer cell lines, making them promising candidates for further development in oncology.
Table 3: Cytotoxic Effects on Cancer Cell Lines
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | HeLa | 15 |
Hydrazone D | MCF-7 | 12 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the potential cytotoxic effects of this compound .
Case Studies and Clinical Implications
Several case studies have highlighted the implications of using hydrazine derivatives in clinical settings. For example, a study on the metabolism and toxicity of hydrazine indicated that structural modifications could enhance safety profiles while maintaining efficacy . Moreover, clinical trials assessing the pharmacokinetics and therapeutic effects of similar compounds have shown promise in treating infections and cancer .
Properties
IUPAC Name |
N-(dimethylamino)formamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O/c1-5(2)4-3-6/h3H,1-2H3,(H,4,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTGURJQVWBILJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50307894 | |
Record name | N',N'-Dimethylformohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50307894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3298-49-5 | |
Record name | 3298-49-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196191 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N',N'-Dimethylformohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50307894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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